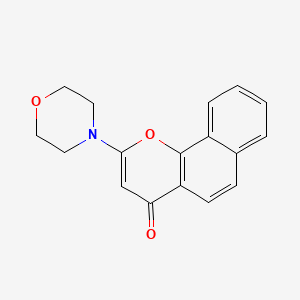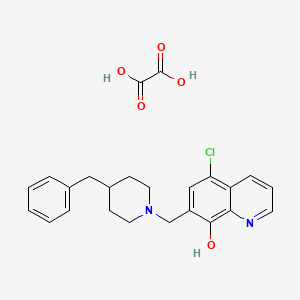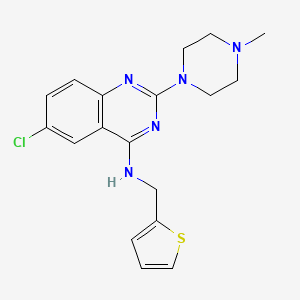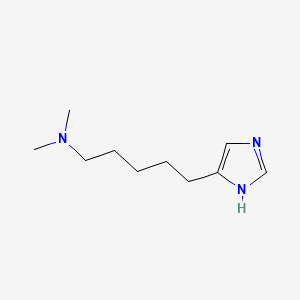
NU7026
概要
説明
NU7026は、2-(モルフォリン-4-イル)-ベンゾ[h]クロメン-4-オンとしても知られており、DNA依存性タンパク質キナーゼ(DNA-PK)の強力で選択的な阻害剤です。DNA-PKは、DNA二重鎖切断修復の非相同末端結合(NHEJ)経路において重要な役割を果たしています。DNA-PKを阻害することで、this compoundはDNA損傷剤の細胞毒性を増強し、細胞の放射線感受性を高めることが示されており、癌研究や治療において貴重なツールとなっています .
科学的研究の応用
NU7026 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to sensitize cancer cells to DNA-damaging agents and radiation therapy. .
Genome Editing: This compound has been shown to increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing by inhibiting the NHEJ pathway.
Radiation Biology: this compound is used to study the mechanisms of DNA repair and the effects of radiation on cells.
Drug Development: This compound is used as a lead compound in the development of new DNA-PK inhibitors for therapeutic applications.
将来の方向性
The future directions for “2-(Morpholin-4-yl)-benzo[h]chromen-4-one” and similar compounds could involve further exploration of their potential as inhibitors of DNA-dependent protein kinase . This could involve further optimization of the chromanone-1,3,4-thiadiazole scaffold, which has been identified as an interesting anticancer pharmacophore .
作用機序
NU7026は、DNA依存性タンパク質キナーゼ(DNA-PK)を選択的に阻害することによって効果を発揮します。DNA-PKは、DNA二重鎖切断修復のNHEJ経路における重要な酵素です。DNA-PKを阻害することで、this compoundはDNA二重鎖切断の修復を阻害し、DNA損傷の蓄積と細胞死につながります。このメカニズムは、特に癌細胞のDNA損傷剤や放射線に対する感受性を高める上で効果的です .
類似の化合物との比較
This compoundは、DNA-PK阻害剤としての高い選択性と効力において独特です。類似の化合物には、次のようなものがあります。
LY294002: ホスホイノシチド3キナーゼ(PI3K)とDNA-PKの広域スペクトル阻害剤ですが、this compoundよりも選択性が低いです.
ワートマニン: DNA-PKも阻害する別のPI3K阻害剤ですが、選択性が低く、毒性が高い.
KU-0060648: This compoundと比較して、選択性と効力が向上した、より新しいDNA-PK阻害剤.
This compoundは、他のキナーゼよりもDNA-PKに対する選択性が高いことから、DNA修復メカニズムの研究や標的を絞った癌治療薬の開発において貴重なツールとなっています .
生化学分析
Biochemical Properties
NU7026 is a potent inhibitor of DNA-PK, an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It interacts with DNA-PK in an ATP-competitive manner, inhibiting its activity and thereby influencing the repair of DNA double-strand breaks . This compound is also reported to inhibit PI3K, another enzyme involved in cellular signaling .
Cellular Effects
This compound has been shown to sensitize cells to radiation and chemotherapy, leading to increased DNA damage and cell death . It enhances the cytotoxicity of DNA double-strand break inducing therapy in acute leukemia cells . Furthermore, this compound has been reported to increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting DNA-PK, a key player in the NHEJ pathway of DNA repair . By suppressing DNA-PK activity in the presence of DNA double-strand breaks, this compound potentiates ATM/p53 signaling, leading to enhanced p53-dependent antitumor activity in tumor cells .
Temporal Effects in Laboratory Settings
In vitro studies have shown that a minimum this compound exposure of 4 hours in combination with 3 Gy radiation is required for a significant radiosensitization effect in CH1 human ovarian cancer cells . Following intravenous administration to mice, this compound undergoes rapid plasma clearance, largely attributed to extensive metabolism .
Dosage Effects in Animal Models
In animal models, this compound has been shown to undergo rapid plasma clearance following intravenous administration at a dose of 5 mg/kg . The pharmacokinetic simulations predict that this compound will have to be administered four times per day at 100 mg/kg in order to obtain the drug exposure required for radiosensitization .
Metabolic Pathways
This compound is involved in the DNA repair pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway. The compound undergoes multiple hydroxylations, and a glucuronide conjugate of a bis-hydroxylated metabolite represents the major excretion product in urine .
Transport and Distribution
Following administration, this compound is rapidly cleared from the plasma, largely due to extensive metabolism . The compound undergoes multiple hydroxylations, indicating that it is metabolized extensively before excretion .
Subcellular Localization
As an inhibitor of DNA-PK, this compound is likely to be localized in the nucleus where DNA-PK and the NHEJ pathway operate
準備方法
NU7026は、ベンゾ[h]クロメン-4-オンコア構造の形成とそれに続くモルフォリン基による官能基化を含む一連の化学反応によって合成することができます。合成経路には、一般的に以下の手順が含まれます。
ベンゾ[h]クロメン-4-オンコアの形成: これは、適切な出発物質を酸性または塩基性条件下で環化反応させることによって達成できます。
モルフォリンによる官能基化: ベンゾ[h]クロメン-4-オンコアは、次に適切な触媒の存在下でモルフォリンと反応させ、モルフォリン-4-イル基を導入します
化学反応の分析
NU7026は、次のようないくつかのタイプの化学反応を受けます。
酸化: this compoundは酸化されてヒドロキシル化代謝物を形成することができます。
還元: それほど一般的ではありませんが、還元反応は特定の条件下で起こり、還元された誘導体の形成につながることがあります。
これらの反応で使用される一般的な試薬と条件には、過酸化水素や酵素などの酸化剤による酸化、水素化ホウ素ナトリウムなどの還元剤による還元などがあります。これらの反応から生成される主要な生成物は、this compoundのヒドロキシル化または還元された誘導体です .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
癌研究: this compoundは、癌細胞のDNA損傷剤や放射線療法に対する感受性を高めるために使用されます。 .
ゲノム編集: This compoundは、NHEJ経路を阻害することによって、CRISPR-Cas9ゲノム編集における相同組換え修復(HDR)の効率を高めることが示されています.
放射線生物学: this compoundは、DNA修復のメカニズムと放射線が細胞に与える影響を研究するために使用されます。
創薬: This compoundは、治療的応用のための新しいDNA-PK阻害剤の開発におけるリード化合物として使用されています.
類似化合物との比較
NU7026 is unique in its high selectivity and potency as a DNA-PK inhibitor. Similar compounds include:
Wortmannin: Another PI3K inhibitor that also inhibits DNA-PK, but with lower selectivity and higher toxicity.
KU-0060648: A more recent DNA-PK inhibitor with improved selectivity and potency compared to this compound.
This compound stands out due to its high selectivity for DNA-PK over other kinases, making it a valuable tool for studying DNA repair mechanisms and developing targeted cancer therapies .
特性
IUPAC Name |
2-morpholin-4-ylbenzo[h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTZALUTXUZPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432010 | |
| Record name | NU7026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-35-5 | |
| Record name | 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Morpholin-4-yl)benzo(h)chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NU7026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NU-7026 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7RQT66H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NU7026, and how does it exert its effects?
A1: this compound specifically targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a crucial enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway. [, , , ] By inhibiting DNA-PKcs activity, this compound disrupts the NHEJ pathway, leading to the accumulation of DNA double-strand breaks (DSBs) within the cell. [, , , , ]
Q2: What are the downstream consequences of DNA-PKcs inhibition by this compound?
A2: Inhibition of DNA-PKcs by this compound leads to several downstream effects, primarily related to impaired DNA repair:
- Increased DNA damage: this compound treatment results in the accumulation of unrepaired DSBs, as evidenced by increased γH2AX foci formation. [, , , , ]
- Cell cycle arrest: Cells treated with this compound often exhibit G2/M cell cycle arrest, preventing progression into mitosis with damaged DNA. [, , , , ]
- Increased apoptosis: The accumulation of DSBs and sustained cell cycle arrest can trigger apoptosis, a form of programmed cell death. [, , , , , ]
- Sensitization to DNA-damaging agents: this compound enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy drugs, particularly those inducing DSBs. [, , , , , ]
Q3: Can inhibiting DNA-PK with this compound impact other DNA repair pathways?
A5: While this compound primarily targets DNA-PK, research suggests that it may indirectly influence other DNA repair pathways like homologous recombination (HR) by altering the kinetics of DNA repair protein recruitment and potentially leading to the accumulation of DSBs that overwhelm the HR pathway. [, ]
Q4: Are there alternative mechanisms of action for this compound beyond DNA-PK inhibition?
A6: Although primarily recognized as a DNA-PK inhibitor, some studies suggest this compound might impact other cellular processes. For example, it has been shown to influence the nuclear export of the androgen receptor in prostate cancer cells, potentially through direct or indirect interactions with DNA-PK. [] Additionally, this compound may impact lipid raft-associated DNA-PK complexes, influencing cell growth and morphology. [] These findings require further investigation to fully elucidate the underlying mechanisms.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula for this compound is C16H15NO3, and its molecular weight is 269.29 g/mol.
Q6: Is there information available about the spectroscopic data for this compound?
A6: The research papers provided do not include detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound.
Q7: How do structural modifications of this compound influence its activity and selectivity?
A7: The provided research primarily focuses on this compound itself, with limited exploration of structural analogs or structure-activity relationship (SAR) studies. Therefore, detailed information about the impact of specific structural modifications on this compound's activity, potency, and selectivity is not available within these papers.
Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?
A8: Preclinical studies have demonstrated the potential of this compound as a radiosensitizer in various cancer types, including:
- Gastric cancer []
- Colorectal cancer []
- Leukemia [, , , , , ]
- Neuroblastoma []
- Lung cancer [, , , ]
- Breast cancer []
- Myeloma []
Q9: What are the potential benefits of combining this compound with other cancer therapies?
A11: Combining this compound with other DNA-damaging agents like radiotherapy or chemotherapy drugs like chlorambucil, busulfan, or melphalan has shown synergistic effects in preclinical studies. [, , , , , ] This combination strategy aims to enhance the therapeutic efficacy while potentially reducing the required doses and minimizing off-target toxicity.
Q10: Are there any known mechanisms of resistance to this compound?
A12: While the provided research doesn't specifically address resistance mechanisms to this compound, it highlights the complexity of DNA repair pathways and the potential for compensatory mechanisms. One study observed that inhibiting c-abl with imatinib or nilotinib led to increased DNA-PK activation, suggesting a potential compensatory mechanism that might contribute to resistance. [] Further research is needed to fully understand resistance mechanisms to this compound and develop strategies to overcome them.
Q11: What are the limitations of this compound as a potential therapeutic agent?
A11: Despite its promising preclinical activity, there are challenges associated with translating this compound into clinical practice:
Q12: What are the future research directions for this compound?
A12: Future research should focus on:
- Stability and formulation: Research is needed to optimize the formulation of this compound to improve its stability, solubility, and bioavailability for potential clinical use. []
- Pharmacokinetics and pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to determine its pharmacokinetic properties and optimize dosing regimens. []
- Toxicology and safety: Comprehensive toxicology studies are essential to establish the safety profile of this compound, including potential long-term effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)
![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)
![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)
![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)

![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)


![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)



